molecular formula C4H7AlO5 B7824910 Aluminum diacetate hydroxide

Aluminum diacetate hydroxide

Cat. No. B7824910
M. Wt: 162.08 g/mol
InChI Key: HQQUTGFAWJNQIP-UHFFFAOYSA-K
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Patent
US04327032

Procedure details

245.0 g of acetic anhydride and 48.0 g of acetic acid (100%) are added to 62.4 g (0.8 mol) of aluminium hydroxide, hydrargillite, Merck, in a 750 ml sulfonation flask, provided with a thermometer, a reflux condenser and a stirrer, and the mixture is heated to 125° C., with stirring. After a reaction time of 12 hours, the reaction product is cooled, filtered off, washed with 4 times 250 ml of water and dried for 12 hours at 130° C./15 mm Hg; 124 g (95.6%) of acicular aluminium monohydroxide diacetate are obtained.
Quantity
245 g
Type
reactant
Reaction Step One
Quantity
62.4 g
Type
reactant
Reaction Step One
Quantity
48 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:4]C(=O)C)(=[O:3])[CH3:2].[OH-:8].[Al+3:9].[OH-].[OH-]>C(O)(=O)C>[C:1]([O-:4])(=[O:3])[CH3:2].[C:1]([O-:4])(=[O:3])[CH3:2].[OH-:8].[Al+3:9] |f:1.2.3.4,6.7.8.9|

Inputs

Step One
Name
Quantity
245 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
62.4 g
Type
reactant
Smiles
[OH-].[Al+3].[OH-].[OH-]
Name
Quantity
48 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided with a thermometer, a reflux condenser and a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
After a reaction time of 12 hours, the reaction product is cooled
Duration
12 h
FILTRATION
Type
FILTRATION
Details
filtered off
WASH
Type
WASH
Details
washed with 4 times 250 ml of water
CUSTOM
Type
CUSTOM
Details
dried for 12 hours at 130° C./15 mm Hg
Duration
12 h

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)[O-].C(C)(=O)[O-].[OH-].[Al+3]
Measurements
Type Value Analysis
AMOUNT: MASS 124 g
YIELD: PERCENTYIELD 95.6%
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04327032

Procedure details

245.0 g of acetic anhydride and 48.0 g of acetic acid (100%) are added to 62.4 g (0.8 mol) of aluminium hydroxide, hydrargillite, Merck, in a 750 ml sulfonation flask, provided with a thermometer, a reflux condenser and a stirrer, and the mixture is heated to 125° C., with stirring. After a reaction time of 12 hours, the reaction product is cooled, filtered off, washed with 4 times 250 ml of water and dried for 12 hours at 130° C./15 mm Hg; 124 g (95.6%) of acicular aluminium monohydroxide diacetate are obtained.
Quantity
245 g
Type
reactant
Reaction Step One
Quantity
62.4 g
Type
reactant
Reaction Step One
Quantity
48 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:4]C(=O)C)(=[O:3])[CH3:2].[OH-:8].[Al+3:9].[OH-].[OH-]>C(O)(=O)C>[C:1]([O-:4])(=[O:3])[CH3:2].[C:1]([O-:4])(=[O:3])[CH3:2].[OH-:8].[Al+3:9] |f:1.2.3.4,6.7.8.9|

Inputs

Step One
Name
Quantity
245 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
62.4 g
Type
reactant
Smiles
[OH-].[Al+3].[OH-].[OH-]
Name
Quantity
48 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided with a thermometer, a reflux condenser and a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
After a reaction time of 12 hours, the reaction product is cooled
Duration
12 h
FILTRATION
Type
FILTRATION
Details
filtered off
WASH
Type
WASH
Details
washed with 4 times 250 ml of water
CUSTOM
Type
CUSTOM
Details
dried for 12 hours at 130° C./15 mm Hg
Duration
12 h

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)[O-].C(C)(=O)[O-].[OH-].[Al+3]
Measurements
Type Value Analysis
AMOUNT: MASS 124 g
YIELD: PERCENTYIELD 95.6%
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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